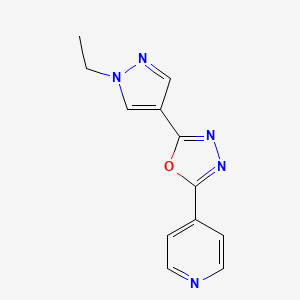![molecular formula C21H27N9O B4651433 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B4651433.png)
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide
Overview
Description
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide typically involves the condensation of 1-(hydroxymethyl)-3,5-dimethylpyrazole with primary amines such as aniline, p-methylaniline, p-hydroxyaniline, and p-phenylenediamine . The reaction conditions often include the use of dichloroacetic acid instead of dibromoacetic acid, with a reaction time of approximately 72 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly when complexed with transition metals.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal complexes, dichloroacetic acid, and primary amines . Reaction conditions typically involve moderate temperatures and extended reaction times to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions with transition metal complexes can yield various oxidized derivatives .
Scientific Research Applications
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide has several scientific research applications:
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions . The compound’s multiple nitrogen atoms allow it to donate and accept hydrogen bonds, facilitating the formation of complexes with transition metals .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-aniline
- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-p-toluidine
- 4-{N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]}-aminophenol
- N,N,N’,N’-tetrakis[(3,5-dimethylpyrazol-1-yl)methyl]-p-phenylenediamine
Properties
IUPAC Name |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N9O/c1-14-17(10-22-28(14)5)19-9-20(18-11-23-29(6)15(18)2)30(25-19)13-21(31)26(3)12-16-7-8-27(4)24-16/h7-11H,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACDISSLBJWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC(=O)N(C)CC3=NN(C=C3)C)C4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE](/img/structure/B4651351.png)



![N-(2-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4651380.png)
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)
![N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE](/img/structure/B4651395.png)
![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)
![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)

![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)

